molecular formula C9H9N3S B12937274 2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline CAS No. 54359-59-0

2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline

Cat. No.: B12937274
CAS No.: 54359-59-0
M. Wt: 191.26 g/mol
InChI Key: AMGQRFOIFGKIJE-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with aniline under specific conditions. One common method includes the use of chloroacetyl chloride as a reagent, followed by cyclization with thiourea at reflux temperature in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to interfere with DNA replication and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline is unique due to its specific structural features and the presence of both aniline and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

54359-59-0

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)aniline

InChI

InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3

InChI Key

AMGQRFOIFGKIJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)C2=CC=CC=C2N

Origin of Product

United States

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